1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
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Description
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
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Biological Activity
The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a complex organic molecule that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a piperazine ring linked to a triazolo-pyridazine moiety and a fluorophenoxy group. Its molecular formula is C18H20FN5O with a molecular weight of approximately 353.39 g/mol. The structural components suggest potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazolo-pyridazine structure have been evaluated for their activity against Mycobacterium tuberculosis. A study found that certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating promising efficacy as anti-tubercular agents .
Anticancer Activity
The compound's structural motifs are also associated with anticancer activities. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, derivatives of triazolo-pyridazine have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, revealing IC50 values as low as 0.98 μM for the most active compounds . These findings suggest that the compound may engage in mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of This compound is hypothesized to involve multiple pathways:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2 .
- Cell Cycle Modulation : Studies indicate that these compounds can induce G0/G1 phase arrest in cancer cells .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Anti-Tubercular Activity : A series of derivatives were synthesized and evaluated for their anti-tubercular properties, with several showing significant activity against M. tuberculosis with low cytotoxicity towards human cells .
- Cytotoxicity Evaluation : Compounds were screened for cytotoxic effects on HEK-293 cells, demonstrating nontoxic profiles while maintaining potent antimicrobial activity .
Data Summary
Compound Name | Biological Activity | IC50 (μM) | Target |
---|---|---|---|
Compound A | Anti-tubercular | 1.35 | M. tuberculosis |
Compound B | Anticancer | 0.98 | A549 Cell Line |
Compound C | Kinase Inhibition | 26 | c-Met |
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-13(27-15-4-2-14(19)3-5-15)18(26)24-10-8-23(9-11-24)17-7-6-16-21-20-12-25(16)22-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFZBRALMKCGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.